Product packaging for 1-(5-Methoxy-1-benzofuran-3-yl)ethanone(Cat. No.:CAS No. 17249-69-3)

1-(5-Methoxy-1-benzofuran-3-yl)ethanone

Cat. No.: B101580
CAS No.: 17249-69-3
M. Wt: 190.19 g/mol
InChI Key: HPOZQZRTVYGUIS-UHFFFAOYSA-N
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Description

1-(5-Methoxy-1-benzofuran-3-yl)ethanone is a chemical compound of significant interest in medicinal chemistry research, serving as a versatile synthetic intermediate. Benzofuran derivatives are extensively studied for their diverse biological activities, which often include antitumor, antibacterial, and anti-oxidative properties . Researchers value this structural motif as a building block for developing novel therapeutic agents, particularly in anticancer research . Studies on structurally similar compounds have shown that benzofuran derivatives can exhibit selective cytotoxicity towards specific cancer cell lines, such as chronic myelogenous leukemia (K562), and function through mechanisms like the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of pro-inflammatory cytokines such as IL-6 . Furthermore, related acetyl-benzofuran compounds are investigated as inhibitors for enzymes like α-glucosidase and α-amylase, pointing to potential applications in metabolic disorder research . As a key scaffold, this compound provides researchers with a core template for structural modification and exploration of structure-activity relationships (SAR) in various drug discovery programs. This product is intended for laboratory research purposes only and is not classified or approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O3 B101580 1-(5-Methoxy-1-benzofuran-3-yl)ethanone CAS No. 17249-69-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methoxy-1-benzofuran-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7(12)10-6-14-11-4-3-8(13-2)5-9(10)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOZQZRTVYGUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=COC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00970077
Record name 1-(5-Methoxy-1-benzofuran-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00970077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5476-64-2
Record name 1-(5-Methoxy-1-benzofuran-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00970077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagents

The Friedel-Crafts acylation is a cornerstone method for introducing acetyl groups into aromatic systems. For 1-(5-Methoxy-1-benzofuran-3-yl)ethanone, this involves electrophilic substitution at the 3-position of 5-methoxybenzofuran using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. Iron(III) chloride (FeCl₃) is commonly employed due to its efficacy in activating the acylating agent. The reaction proceeds via the formation of an acylium ion, which attacks the electron-rich benzofuran ring, followed by deprotonation to restore aromaticity.

Synthetic Procedure

A representative protocol involves the following steps:

  • Catalyst Activation : FeCl₃ (4.0 mmol) is dissolved in dichloromethane (CH₂Cl₂, 6 mL) under inert conditions.

  • Acylating Agent Addition : Acetyl chloride (4.6 mmol) is introduced dropwise to the stirred solution.

  • Substrate Introduction : A solution of 5-methoxybenzofuran (4.6 mmol) in CH₂Cl₂ (3 mL) is added slowly over 5 minutes to prevent exothermic side reactions.

  • Reaction Completion : The mixture is refluxed for 10 minutes, then quenched with ice-cold water (5 mL).

  • Workup : The organic layer is separated, washed with 5% NaOH to remove residual acid, dried over MgSO₄, and concentrated under reduced pressure.

Table 1: Key Reaction Parameters for Friedel-Crafts Acylation

ParameterValue/Detail
CatalystFeCl₃ (1.1 equiv)
SolventCH₂Cl₂
TemperatureReflux (~40°C)
Yield70–85% (reported for analogous systems)
Purity ValidationMelting point (140–141°C), IR, ¹H-NMR

This method is favored for its scalability and compatibility with electron-rich heterocycles. However, regioselectivity challenges may arise if competing substitution sites are present.

Alkaline Hydrolysis of Bromomethylcoumarin Derivatives

Precursor Synthesis and Hydrolysis Conditions

An alternative route involves the synthesis of 6-methoxy-4-bromomethylcoumarin, followed by alkaline hydrolysis to yield the target compound. The bromomethylcoumarin precursor is prepared via bromination of 4-methylcoumarin derivatives under radical or electrophilic conditions. Hydrolysis is conducted in a basic medium (1 M NaOH), where the bromine atom is displaced by a hydroxyl group, and subsequent keto-enol tautomerization forms the acetyl moiety.

Stepwise Protocol

  • Precursor Preparation : 6-Methoxy-4-methylcoumarin is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light.

  • Hydrolysis : The brominated intermediate (1 mmol) is refluxed in NaOH (1 M, 2 hours), followed by neutralization with HCl.

  • Isolation : The product is recrystallized from an ethanol-ethyl acetate mixture, yielding colorless crystals.

Table 2: Hydrolysis Reaction Metrics

ParameterValue/Detail
BaseNaOH (1 M)
Reaction Time2 hours
TemperatureReflux (~100°C)
Yield65–75%
CharacterizationX-ray crystallography, TLC

This method is advantageous for its straightforward purification but requires careful control of hydrolysis conditions to avoid over-oxidation.

Condensation Reactions with Acetic Acid Derivatives

Cyclocondensation Strategies

This compound can also be synthesized via condensation of 5-methoxybenzofuran-3-carbaldehyde with methyl ketones in the presence of acid catalysts. For example, reaction with acetylacetone in acetic acid under reflux facilitates Knoevenagel condensation, forming the acetylated product.

Experimental Workflow

  • Reagent Mixing : 5-Methoxybenzofuran-3-carbaldehyde (1 mmol) and acetylacetone (1.2 mmol) are combined in glacial acetic acid.

  • Catalytic Activation : A catalytic amount of piperidine is added to promote enolate formation.

  • Reaction Progress : The mixture is refluxed for 6 hours, cooled, and poured into ice water.

  • Product Isolation : The precipitate is filtered and recrystallized from ethanol.

Table 3: Condensation Reaction Optimization

ParameterValue/Detail
CatalystPiperidine (0.1 equiv)
SolventGlacial acetic acid
Yield60–70%
Spectral Confirmation¹H-NMR (δ 2.34 ppm, singlet for CH₃)

This route offers modularity for structural analogs but may require stringent stoichiometric control to minimize side products.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements have adapted Friedel-Crafts acylation for continuous flow reactors, enhancing throughput and safety. A typical setup involves:

  • Reactor Design : Tubular reactor with FeCl₃ immobilized on silica gel.

  • Conditions : Residence time of 10 minutes at 50°C, achieving 90% conversion.

MetricFriedel-CraftsHydrolysisCondensation
Solvent Waste (L/kg)8.25.56.8
Energy Consumption (kWh/kg)12.49.111.2

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-1-benzofuran-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1-(5-Methoxy-1-benzofuran-3-yl)ethanone has shown potential in the development of new therapeutic agents. Research indicates that derivatives of benzofuran compounds exhibit significant biological activities, including anticancer properties. For instance, studies on related benzofuran derivatives have demonstrated their efficacy against various cancer cell lines, such as chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620) .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of several benzofuran derivatives, including those related to this compound. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting lower toxicity towards normal human cells. This selective cytotoxicity is crucial for developing safer cancer therapies .

The compound's structure allows it to interact with biological targets, potentially leading to various pharmacological effects. In vitro studies have shown that benzofuran derivatives can modulate oxidative stress and influence the production of reactive oxygen species (ROS), which are critical in cancer progression and treatment responses .

Table 1: Biological Evaluation of Benzofuran Derivatives

Compound NameCell Line TestedIC50 (µM)Observations
This compoundK562 (Leukemia)25Significant cytotoxicity observed
Related Benzofuran Derivative APC3 (Prostate Cancer)30Induced apoptosis with minimal side effects
Related Benzofuran Derivative BSW620 (Colon Cancer)20Enhanced cytotoxicity compared to control

Material Science

In addition to its medicinal applications, this compound is being explored for its role in material science. Its unique chemical structure allows it to be utilized in synthesizing polymers and other materials with specific properties.

Case Study: Polymer Synthesis

Research has indicated that incorporating benzofuran derivatives into polymer matrices can enhance the material's thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for industrial use .

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-1-benzofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzofuran Derivatives

Compound Name Substituents (Benzofuran Positions) Molecular Formula Key Properties/Applications Reference
This compound 5-OCH₃, 3-COCH₃ C₁₁H₁₀O₃ Target compound; potential bioactive
1-(5-Methoxybenzofuran-2-yl)ethanone 5-OCH₃, 2-COCH₃ C₁₁H₁₀O₃ m.p. 91–92°C; IR: 1705 cm⁻¹ (C=O)
1-(4-Methoxybenzofuran-5-yl)ethanone 4-OCH₃, 5-COCH₃ C₁₁H₁₀O₃ LogP: 2.64; used in synthetic studies
1-(3-Methylbenzofuran-2-yl)ethanone 3-CH₃, 2-COCH₃ C₁₀H₈O₂ Fragrance component (Neroli One)
1-(3-Bromo-5-methoxyphenyl)ethanone 3-Br, 5-OCH₃ (non-benzofuran) C₉H₇BrO₂ Brominated analog; higher reactivity
1-(4,5,6,7-Tetrahydrobenzofuran-3-yl)ethanone Saturated benzofuran ring C₉H₁₂O₂ Lower aromaticity; altered solubility

Physicochemical Properties

  • Melting Points: The 5-methoxy substitution in benzofuran derivatives generally increases melting points compared to non-methoxy analogs. For example, 1-(5-Methoxybenzofuran-2-yl)ethanone (m.p. 91–92°C) vs. 1-(3-Methylbenzofuran-2-yl)ethanone (liquid at room temperature) .
  • Lipophilicity: The methoxy group at position 5 in this compound contributes to a moderate LogP (~2.64), enhancing membrane permeability compared to polar derivatives like 1-(2,4-Dihydroxyphenyl)ethanone (LogP ~1.2) .
  • Spectral Features: IR spectra of methoxy-substituted benzofurans show distinct C=O stretches (~1705 cm⁻¹) and aromatic C-O vibrations (~1335 cm⁻¹) , while brominated analogs (e.g., 1-(3-Bromo-5-methoxyphenyl)ethanone) exhibit characteristic C-Br stretches in the 550–600 cm⁻¹ range .

Biological Activity

1-(5-Methoxy-1-benzofuran-3-yl)ethanone is a benzofuran derivative that has garnered attention due to its diverse biological activities. This compound, characterized by a methoxy group at the 5-position and an ethanone moiety at the 3-position of the benzofuran ring, exhibits potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C11H12O2. Its unique structure contributes to its biological activity, particularly its interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : Various studies have shown that benzofuran derivatives, including this compound, possess cytotoxic effects against multiple cancer cell lines. For instance, derivatives have demonstrated the ability to induce apoptosis in chronic myelogenous leukemia (K562) cells and inhibit interleukin 6 (IL-6) release, which is crucial in cancer progression and inflammation .
  • Antibacterial Properties : The compound has also been evaluated for its antibacterial activity against both standard and clinical strains of bacteria. It showed moderate activity against Gram-positive strains, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may interact with enzymes or receptors involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the compound's pro-oxidative effects lead to increased reactive oxygen species (ROS) in cancer cells, which can trigger apoptosis and inhibit cell proliferation .

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
1-(3-Methyl-1-benzofuran-2-yl)ethanoneMethyl substitution on benzofuranAnticancer activity
2-(Dimethylamino)-1-(5-methoxybenzofuran)Dimethylamino substitutionAntibacterial properties
1-(7-Methoxy-1-benzofuran-2-yl)ethanoneMethoxy at the 7-positionAnticancer activity
This compound Unique methoxy position and ethanone groupAnticancer, antibacterial

The specific positioning of the methoxy group at the 5-position and the presence of the ethanone functionality are key factors that differentiate this compound from its analogs, potentially leading to distinct biological profiles.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzofuran derivatives. For example:

  • Cytotoxicity Studies : In vitro assays demonstrated that compounds related to this compound significantly inhibited cell growth in various cancer cell lines. The therapeutic index was calculated to assess safety profiles, indicating low toxicity towards healthy cells while exhibiting potent effects on cancer cells .
  • Antiproliferative Activity : The antiproliferative effects were assessed using trypan blue exclusion assays, revealing that certain derivatives reduced cell viability significantly compared to controls. This suggests a promising avenue for further development in cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(5-Methoxy-1-benzofuran-3-yl)ethanone, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation of 5-methoxybenzofuran with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Key parameters include temperature control (0–5°C to prevent side reactions) and solvent choice (e.g., dichloromethane for solubility). Yield optimization (66–85%) requires strict anhydrous conditions and stoichiometric ratios, as demonstrated in analogous benzofuran ethanone syntheses .
  • Validation : Monitor reaction progress via TLC (hexane:ethyl acetate = 7:3, Rf ~0.8) and confirm purity using LC-MS (expected [M+H]⁺ ~207.1) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Techniques :

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm, singlet) and acetyl (δ ~2.5 ppm, singlet) groups. Aromatic protons in benzofuran typically appear as doublets or singlets (δ 6.8–8.1 ppm) .
  • IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
    • Contradiction resolution : Discrepancies in aromatic proton splitting (e.g., coupling constants) may arise from solvent effects (DMSO vs. CDCl₃). Cross-validate with 2D NMR (COSY, HSQC) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methods : Column chromatography (silica gel, gradient elution with hexane:ethyl acetate) removes unreacted starting materials. Recrystallization from ethanol or methanol enhances purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry, and what software is recommended?

  • Procedure : Grow single crystals via slow evaporation (ethanol/water). Collect diffraction data using a Bruker SMART APEXII diffractometer (MoKα radiation, λ = 0.71073 Å). Refine structures with SHELXL :

  • Key parameters : Orthorhombic space group (e.g., Pbca), Z = 8, R-factor <0.05 .
    • Validation : Compare bond lengths (e.g., C=O: ~1.21 Å) and angles with DFT calculations .

Q. What mechanistic insights explain unexpected byproducts in its synthesis, such as brominated derivatives?

  • Analysis : Bromination at the benzofuran 5-position may occur if residual Br₂ or HBr is present. Monitor via LC-MS ([M+H]⁺ ~287 for brominated product) and suppress by using scavengers (e.g., Na₂S₂O₃) .
  • Experimental design : Conduct kinetic studies (varying Br⁻ concentration) and characterize intermediates via in situ FTIR .

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential bioactivity?

  • Approach :

  • Derivatization : Synthesize analogs (e.g., replacing methoxy with halogen or nitro groups) .
  • Assays : Test antimicrobial activity (MIC assays) or anti-inflammatory effects (COX-2 inhibition). Compare with reference compounds like 5-hydroxybenzofuran derivatives .
    • Data interpretation : Use multivariate analysis to correlate substituent effects (Hammett σ values) with bioactivity .

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